molecular formula C25H25N3O3S2 B2735384 N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide CAS No. 1326828-65-2

N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide

Cat. No.: B2735384
CAS No.: 1326828-65-2
M. Wt: 479.61
InChI Key: FPFAOCIDXGPUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative characterized by:

  • Core structure: A fused thiophene-pyrimidinone scaffold (3,4-dihydrothieno[3,2-d]pyrimidin-4-one).
  • A sulfanyl (thioether) linkage at position 2, connecting to a butanamide side chain. A 3-methoxyphenyl group attached via the amide nitrogen, which may influence solubility and target binding.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-21(23(29)26-18-10-7-11-19(16-18)31-2)33-25-27-20-13-15-32-22(20)24(30)28(25)14-12-17-8-5-4-6-9-17/h4-11,13,15-16,21H,3,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFAOCIDXGPUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 479.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound involves several steps typically including the formation of the thieno[3,2-d]pyrimidine moiety and subsequent modifications to introduce the methoxyphenyl and butanamide groups. Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor and antibacterial activities .

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • HepG-2 (Liver Cancer) : The compound showed IC50 values indicating effective inhibition of cell proliferation.
  • HCT116 (Colon Cancer) : Similar trends were observed with significant reductions in cell viability.

These findings suggest that the compound may interfere with critical cellular pathways related to tumor growth .

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity. Preliminary tests indicate that it possesses moderate to high activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy :
    • A study conducted on a series of thieno[3,2-d]pyrimidine derivatives reported that modifications at the 4-position significantly enhanced cytotoxicity against HepG-2 cells. The introduction of bulky groups like phenylethyl was particularly effective in increasing potency .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds may act as inhibitors of key enzymes involved in nucleotide synthesis, thereby leading to "thymineless death" in cancer cells .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)Reference
AntitumorHepG-215
AntitumorHCT11620
AntibacterialStaphylococcus aureus25
AntibacterialEscherichia coli30

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds structurally related to N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in human breast cancer cells with IC50 values indicating significant potency .

Antioxidant Properties :
The compound has also demonstrated antioxidant activity in vitro. Similar compounds have been shown to effectively scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with cancer and other degenerative diseases .

Pharmacological Applications

Enzyme Inhibition :
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), which is linked to glucose metabolism and diabetes management .

Anti-inflammatory Activity :
In silico studies suggest that the compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a potential candidate for developing anti-inflammatory drugs .

Case Studies

Study Focus Findings
Cytotoxicity in Cancer Demonstrated significant antiproliferative effects on various cancer cell lines .
Antioxidant Activity Exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition Potential DPP-IV inhibition suggests applications in diabetes treatment .

Chemical Reactions Analysis

Sulfanyl Group Reactions

  • Nucleophilic substitution : The sulfanyl group (-S-) can react with electrophiles (e.g., alkyl halides) to form disulfides or alkyl derivatives.

  • Oxidation : Potential conversion to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives using oxidizing agents like hydrogen peroxide.

  • Metal-catalyzed coupling : Possible applications in cross-coupling reactions (e.g., Suzuki or Stille) to form C-S bonds.

Thienopyrimidine Core Modifications

  • Alkylation/arylation : Substitution at the 3-position (phenylethyl group) may enable further derivatization via alkylation or alkyne coupling .

  • Oxidation/reduction : The 3,4-dihydrothieno[3,2-d]pyrimidine ring could undergo redox transformations, altering ring strain and reactivity.

Butanamide Transformations

  • Hydrolysis : Potential cleavage of the amide bond under acidic or basic conditions to generate carboxylic acid derivatives .

  • Enzymatic modifications : Reaction with enzymes like proteases or amidases for targeted degradation .

Comparison of Reaction Conditions

Reaction Type Reagents/Conditions Key Outcomes Relevance
Nucleophilic substitutionAlkyl halides, base (e.g., K₂CO₃)S-alkyl derivativesExpanding structural diversity
OxidationH₂O₂, catalytic H₂SO₄Sulfinyl/sulfonyl derivativesModulating redox properties
Amide couplingHATU, DIPEA, DMFButanamide conjugationFinal compound synthesis
AlkylationAlkyl halides, CuI catalystPhenylethyl substitutionCore modification

Structural and Mechanistic Insights

  • Electron distribution : The thienopyrimidine core’s fused aromatic system and electron-deficient pyrimidine ring enable nucleophilic attack at the sulfanyl position.

  • Steric effects : The bulky 2-phenylethyl and 3-methoxyphenyl groups may influence reaction regioselectivity, favoring less hindered sites .

Research Findings and Implications

  • Antimicrobial activity : Related thienopyrimidine derivatives exhibit potent antibacterial and antifungal effects, suggesting potential for bioactivity in this compound.

  • Anticancer potential : Structural analogs (e.g., thieno[3,2-d]pyrimidines) have shown nanomolar inhibitory activity against tumor cell lines, highlighting therapeutic promise .

  • Synthetic versatility : The compound’s modular design allows for systematic modification of substituents, enabling tailored biological profiling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
  • Target Compound: Features a thieno[3,2-d]pyrimidinone core, where the sulfur atom is at position 1 of the thiophene ring. This arrangement influences electronic distribution and steric accessibility.
  • Analog (): 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide (ZINC2394604) has a thieno[2,3-d]pyrimidinone core with sulfur at position 2. This positional difference alters ring conjugation and may affect binding affinity to biological targets .
Substituent Effects on the Pyrimidinone Ring
Compound Position 3 Substituent Position 2 Substituent Position 4/5/6 Modifications
Target Compound 2-Phenylethyl Sulfanyl-butanamide None
Compound Butyl Sulfanyl-acetamide Chloro, methoxy (phenyl)
Compound Ethyl, 5,6-dimethyl Sulfanyl-acetamide Methoxyphenyl
  • Phenylethyl vs. Alkyl Chains (Butyl/Ethyl): The 2-phenylethyl group in the target compound increases hydrophobicity (logP) compared to shorter alkyl chains (e.g., butyl in , ethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Sulfanyl Linkage and Side Chain :

    • The butanamide chain in the target compound provides greater flexibility compared to the acetamide in and . Longer chains may improve entropic contributions during binding.

Functional Group Comparisons

Sulfanyl (Thioether) vs. Sulfonamide
  • Compounds (5a–5d) : These feature sulfonamide groups (–SO2NH–), which are more polar and capable of hydrogen bonding. For example, compound 5a (N-(4-sulfamoylphenyl)butyramide) showed a melting point of 180–182°C, suggesting higher crystallinity due to hydrogen bonding .
Methoxyphenyl Pharmacophore
  • The 3-methoxyphenyl group is conserved in the target compound and ’s analog. Methoxy groups typically enhance solubility via weak hydrogen bonding while maintaining aromatic interactions.

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?

The thieno[3,2-d]pyrimidinone core can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates under acidic conditions. Key steps include optimizing molar ratios (e.g., 1:1.2 thiourea to carbonyl precursor) and using anhydrous DMF at 80–100°C for 16 hours to achieve >75% yield. Post-cyclization sulfanyl incorporation requires pH control (7.5–8.5 buffered conditions) to prevent disulfide formation .

Q. How can the purity of this compound be validated after synthesis?

Employ orthogonal analytical methods:

  • HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>95%).
  • 1H/13C-NMR to confirm structural integrity (e.g., δ 3.81 ppm for methoxy protons, δ 55.9 ppm for methoxy carbons).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks within 2 ppm error .

Q. What spectroscopic techniques are critical for structural confirmation?

  • FTIR : Identify carbonyl (ν ~1620–1680 cm⁻¹) and sulfanyl (ν ~2550 cm⁻¹) stretches.
  • NMR : Assign methoxyphenyl (δ 3.7–3.9 ppm) and dihydrothienopyrimidine protons (δ 5.2–6.1 ppm).
  • X-ray crystallography : Use SHELX for refinement (R-factor <5%) to resolve steric effects from the phenylethyl substituent .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-phenylethyl moiety?

Conduct a Design of Experiments (DoE) approach:

  • Vary reaction temperature (60–120°C), solvent polarity (THF vs. DCM), and catalyst loading (5–15 mol% Pd(OAc)₂).
  • Use response surface modeling to identify optimal conditions. For example, 90°C in THF with 10 mol% catalyst maximizes yield (82%) while minimizing byproducts (<8%) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?

Validate computational models by:

  • Re-docking known ligands to verify force field parameters.
  • Performing ≥100 ns molecular dynamics simulations to assess binding pocket flexibility.
  • Cross-validating with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Adjust docking protocols by including explicit water molecules to improve ΔG correlation (R² >0.85) .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 72 hours. Monitor degradation via LC-MS.
  • Light sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradants using diode-array detection.
  • Thermal stability : Heat to 60°C for 48 hours; assess polymorphic transitions via differential scanning calorimetry (DSC) .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring, alkyl chain length modifications).
  • Biological assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays (IC₅₀ determination).
  • QSAR modeling : Correlate logP, polar surface area, and steric parameters with activity trends using partial least squares regression .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistent bioassay results across cell lines?

  • Orthogonal assays : Confirm activity using both cell viability (MTT) and apoptosis (Annexin V/PI) assays.
  • Purity verification : Re-test compounds with ≥98% purity (via preparative HPLC) to exclude excipient interference.
  • Cell line validation : Check for genetic drift or mycoplasma contamination in problematic lines .

Q. What steps mitigate crystallization challenges during X-ray structure determination?

  • Solvent screening : Test 20+ solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) for crystal growth.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Cryocooling : Use liquid N₂ to stabilize crystals during data collection. Refine with SHELXL using TWINABS for twinned datasets .

Q. How are reaction mechanisms elucidated for sulfanyl group transfer steps?

  • Isotopic labeling : Use ³⁴S-labeled reagents to track sulfur incorporation via MS/MS.
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps.
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and validate nucleophilic attack pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.